N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound that features a combination of sulfamoyl, phenyl, and oxadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the sulfamoyl intermediate: This step involves the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride, which is then reacted with 4-aminophenyl to yield the sulfamoyl intermediate.
Oxadiazole ring formation: The next step involves the cyclization of a hydrazide derivative with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Coupling reaction: Finally, the sulfamoyl intermediate is coupled with the oxadiazole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide: can be compared with other compounds containing sulfamoyl and oxadiazole groups, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H26N4O4S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C26H26N4O4S/c1-18-11-12-19(2)23(17-18)30-35(32,33)22-15-13-21(14-16-22)27-24(31)9-6-10-25-28-26(29-34-25)20-7-4-3-5-8-20/h3-5,7-8,11-17,30H,6,9-10H2,1-2H3,(H,27,31) |
InChI Key |
GFWBEPBYLUUGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.